

Spectroscopic Profile of N-Butyldiethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butyldiethanolamine*

Cat. No.: *B085499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Butyldiethanolamine** (CAS No. 102-79-4), a tertiary amine with significant applications in various industrial and research settings. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **N-Butyldiethanolamine**.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.91	t	3H	CH ₃
1.34	sextet	2H	CH ₂ -CH ₃
1.46	quintet	2H	N-CH ₂ -CH ₂
2.50	t	2H	N-CH ₂ (butyl)
2.60	t	4H	N-CH ₂ (ethanol)
3.59	t	4H	O-CH ₂
3.89	s	2H	OH

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
14.0	CH ₃
20.6	CH ₂ -CH ₃
29.5	N-CH ₂ -CH ₂
52.0	N-CH ₂ (butyl)
56.6	N-CH ₂ (ethanol)
60.1	O-CH ₂

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3386	Strong, Broad	O-H stretch
2956, 2931, 2871	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend
1072, 1040	Strong	C-O stretch, C-N stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
161	5	[M] ⁺ (Molecular Ion)
130	100	[M - CH ₂ OH] ⁺
116	20	[M - C ₂ H ₅ OH] ⁺
102	15	[M - C ₃ H ₇ O] ⁺
88	80	[M - C ₄ H ₉ O] ⁺
72	30	[C ₄ H ₁₀ N] ⁺
58	40	[C ₃ H ₈ N] ⁺
44	60	[C ₂ H ₆ N] ⁺
30	50	[CH ₄ N] ⁺

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques. The following outlines the general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: JEOL EX-90 spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Concentration: Approximately 5-10 mg of **N-Butyldiethanolamine** in 0.5 mL of solvent.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- ¹H NMR: The spectrum was acquired at 90 MHz.
- ¹³C NMR: The spectrum was acquired at 22.5 MHz.

Infrared (IR) Spectroscopy:

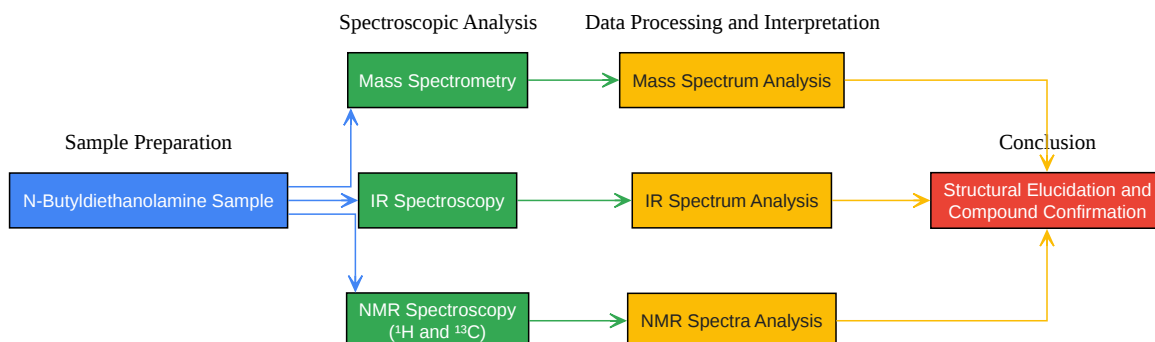
- Instrument: JASCO Corporation, FT/IR-410.
- Method: Attenuated Total Reflectance (ATR).
- Sample Preparation: A small drop of neat **N-Butyldiethanolamine** was placed directly on the ATR crystal.
- Spectral Range: 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Instrument: Hitachi M-80B mass spectrometer.
- Ionization Method: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Inlet System: Direct inlet.
- Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Butyldiethanolamine**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of N-Butyldiethanolamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085499#spectroscopic-data-nmr-ir-ms-of-n-butyldiethanolamine\]](https://www.benchchem.com/product/b085499#spectroscopic-data-nmr-ir-ms-of-n-butyldiethanolamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com